molecular formula C21H21FN2OS B3695900 N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-fluorobenzamide

N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-fluorobenzamide

Cat. No.: B3695900
M. Wt: 368.5 g/mol
InChI Key: XTKODIQJPAAZFR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely containing a thiazole ring (a five-membered ring with one sulfur and one nitrogen atom) and a benzamide group (a benzene ring attached to a carboxamide). The exact properties and functions of this compound would depend on its specific structure and the arrangement of its atoms .


Synthesis Analysis

The synthesis of such compounds typically involves reactions between smaller molecules, possibly involving techniques such as condensation reactions, substitution reactions, or others. The exact synthesis pathway would depend on the specific structure of the compound .


Molecular Structure Analysis

The molecular structure of a compound like this could be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), or mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The chemical reactions involving this compound could be studied using various techniques. These might include observing changes in the compound under different conditions, or using spectroscopic techniques to observe changes in the compound’s structure during a reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this could be determined using a variety of techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and other properties. Spectroscopic techniques could also be used to determine properties related to the compound’s electronic structure .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules or systems. This could involve binding to specific proteins or other molecules, altering their function, or causing some other change in the system it’s interacting with.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Some compounds might be toxic, corrosive, flammable, or have other hazardous properties. Information on the safety and hazards of a compound is typically determined through laboratory testing and is included in the compound’s Material Safety Data Sheet .

Future Directions

The future research directions for a compound like this could involve further studies to better understand its properties and potential applications. This might include studying its interactions with other molecules, investigating potential uses in medicine or industry, or developing new methods for its synthesis .

Properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2OS/c1-4-5-18-19(17-12-13(2)6-7-14(17)3)23-21(26-18)24-20(25)15-8-10-16(22)11-9-15/h6-12H,4-5H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKODIQJPAAZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)F)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-fluorobenzamide
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N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-fluorobenzamide
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N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-fluorobenzamide
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N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-fluorobenzamide
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N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-fluorobenzamide

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